molecular formula C22H26ClN3O5 B10997791 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one

Cat. No.: B10997791
M. Wt: 447.9 g/mol
InChI Key: QWCMOHZQIGDOQN-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one is a complex organic molecule that features a combination of piperazine, morpholine, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26ClN3O5

Molecular Weight

447.9 g/mol

IUPAC Name

5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2-(morpholin-4-ylmethyl)pyran-4-one

InChI

InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-4-6-26(7-5-25)22(28)16-31-21-15-30-19(13-20(21)27)14-24-8-10-29-11-9-24/h1-3,12-13,15H,4-11,14,16H2

InChI Key

QWCMOHZQIGDOQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=COC(=CC3=O)CN4CCOCC4

Origin of Product

United States

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